![molecular formula C30H46O8 B12435825 3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Stepwise construction: of the cyclopenta[a]phenanthrene core.
Glycosylation: reactions to attach the oxane ring.
Hydroxylation: and steps to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of such compounds often relies on:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may produce alcohols or alkanes.
Substitution: may result in halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of analogs: for structure-activity relationship (SAR) studies.
Development of new synthetic methodologies: .
Biology
Study of biological pathways: and interactions with enzymes or receptors.
Investigation of metabolic processes: .
Medicine
Drug development: Potential therapeutic applications based on biological activity.
Pharmacokinetics and pharmacodynamics: studies.
Industry
Production of pharmaceuticals: .
Development of new materials: with specific properties.
Mécanisme D'action
The mechanism of action of such compounds typically involves:
Binding to specific molecular targets: such as enzymes, receptors, or DNA.
Modulation of biological pathways: through inhibition or activation of target molecules.
Interaction with cellular components: to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Steroidal glycosides: Compounds with similar core structures and glycosidic linkages.
Terpenoids: Molecules with similar functional groups and biological activities.
Uniqueness
Specific functional groups: The presence of unique hydroxy, methoxy, and glycosidic groups.
Biological activity: Distinct interactions with biological targets leading to unique therapeutic effects.
Propriétés
Formule moléculaire |
C30H46O8 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 |
Clé InChI |
VPUNMTHWNSJUOG-PSISMXLZSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


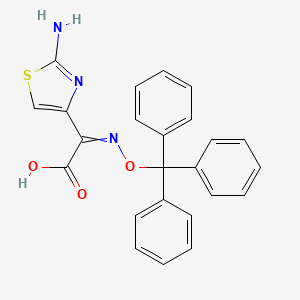
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)
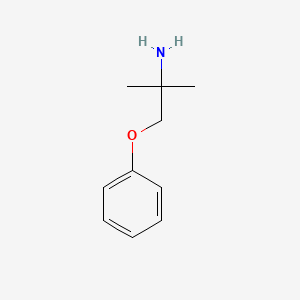
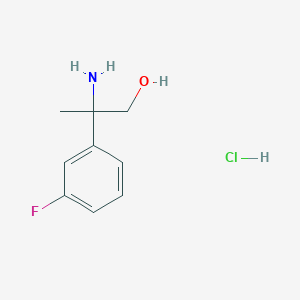
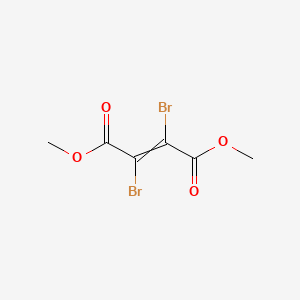
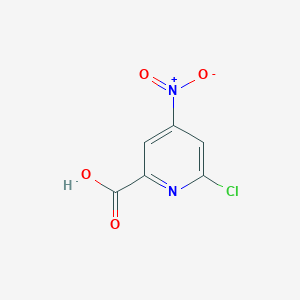
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
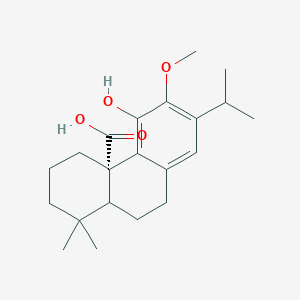
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
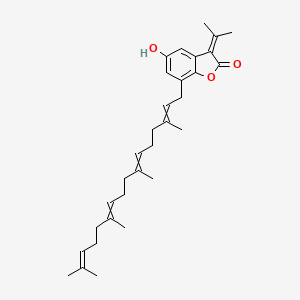

![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)

